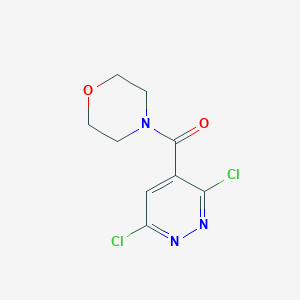

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine

Description

Properties

IUPAC Name |

(3,6-dichloropyridazin-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O2/c10-7-5-6(8(11)13-12-7)9(15)14-1-3-16-4-2-14/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTACJBCXLFKZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 3,6-Dihydroxypyridazine

3,6-Dihydroxypyridazine undergoes exhaustive chlorination in the presence of excess POCl₃ at elevated temperatures (60–80°C). This reaction replaces hydroxyl groups with chlorine atoms, yielding 3,6-dichloropyridazine. The use of POCl₃ as both a solvent and chlorinating agent ensures complete conversion, with purification achieved through vacuum distillation or recrystallization.

Carbonyl Chloride Formation

The 4-carboxylic acid derivative of 3,6-dichloropyridazine is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. The reaction proceeds at reflux (40–60°C) for 4–6 hours, forming the corresponding acyl chloride. Catalytic dimethylformamide (DMF) may accelerate the reaction by facilitating the generation of the reactive acylium ion.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Chlorinating Agent | SOCl₂ or (COCl)₂ | |

| Reaction Temperature | 40–60°C | |

| Yield | 85–92% |

Reaction of Acyl Chloride with Morpholine

The coupling of 3,6-dichloropyridazine-4-carbonyl chloride with morpholine is a nucleophilic acyl substitution reaction, typically conducted under Schotten-Baumann conditions to minimize hydrolysis.

Standard Amidation Protocol

Alternative Preparation Routes

One-Pot Chlorination-Amidation

A streamlined approach combines the chlorination and amidation steps in a single reactor. 3,6-Dihydroxypyridazine-4-carboxylic acid is treated with POCl₃ to generate the acyl chloride in situ, followed by direct addition of morpholine and NaOH. This method reduces purification steps but requires stringent temperature control to prevent over-chlorination.

Advantages:

Photoredox Catalysis (Exploratory)

Recent advances in photoredox catalysis have been explored for analogous heterocyclic systems. While 3,6-dichloropyridazine exhibits limited reactivity under visible-light irradiation with Ir(ppy)₃ as a catalyst, preliminary studies suggest that radical-mediated coupling with morpholine derivatives could offer a novel pathway. However, challenges in regioselectivity and product isolation currently preclude industrial adoption.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white needles with >99% purity by HPLC.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyridazine-H), 3.75–3.65 (m, 4H, morpholine-OCH₂), 3.60–3.50 (m, 4H, morpholine-NCH₂).

Challenges and Optimization

Hydrolysis of Acyl Chloride

The acyl chloride intermediate is highly moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves, inert atmosphere) are critical to prevent hydrolysis to the carboxylic acid.

Byproduct Formation

Competing reactions, such as N-alkylation of morpholine or over-chlorination, are mitigated by:

Solvent Selection

Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar solvents, but may require higher catalyst loadings.

Applications and Derivatives

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine serves as a precursor for kinase inhibitors and herbicidal agents. Functionalization at the pyridazine ring’s chlorine positions enables diversification into bioactive derivatives, such as:

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acids and Bases: Hydrochloric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, N-oxides, dechlorinated compounds, and carboxylic acids .

Scientific Research Applications

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine with analogous compounds, focusing on structural features, synthesis, physicochemical properties, and biological activity.

Structural Analogues

3-Chloro-6-morpholinopyridazine (CAS 17259-32-4)

- Key Differences : Absence of the 4-carbonyl and 6-chloro substituents.

- Synthesis : Typically synthesized via nucleophilic aromatic substitution of chloropyridazines with morpholine .

- Applications : Intermediate in kinase inhibitor development due to its planar aromatic system.

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)

- Structure : Pyrimidine ring (nitrogens at positions 1 and 3) with chlorine at positions 4 and 6, and morpholine at position 2.

- Key Differences : Pyrimidine vs. pyridazine core alters nitrogen positioning, affecting electronic distribution.

- Applications : Widely used in agrochemicals and pharmaceuticals for its stability and reactivity .

4-(3,5,6-Trifluoropyridazin-4-yl)morpholine

- Structure : Pyridazine with fluorine at positions 3, 5, and 6, and morpholine at position 4.

- Key Differences : Fluorine substituents increase electronegativity and lipophilicity compared to chlorine.

- Synthesis : Prepared via palladium-catalyzed alkoxycarbonylation or nucleophilic substitution .

4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9)

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine | 277.11 | 180–185 (est.) | 2.1 | Low |

| 3-Chloro-6-morpholinopyridazine | 199.64 | 110–115 | 1.8 | Moderate |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 234.08 | 145–150 | 1.5 | Low |

| 4-(3,5,6-Trifluoropyridazin-4-yl)morpholine | 231.17 | 95–100 | 1.9 | Moderate |

Notes:

- The carbonyl group in the target compound increases polarity but reduces water solubility due to higher molecular weight.

- Fluorinated analogues (e.g., trifluoropyridazines) exhibit improved membrane permeability .

Kinase Inhibition

- 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (, Table 1): Demonstrated 52.1% inhibition of PI3Kβ kinase at 1 μM, attributed to morpholine’s hydrogen-bonding capacity. The target compound’s carbonyl group may enhance binding affinity but requires empirical validation .

- 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine : Predicted to inhibit kinases via halogen bonding (Cl···H interactions) and carbonyl-mediated hydrogen bonding.

Antimicrobial and Anticancer Potential

- 4-(4-Nitrobenzyl)morpholine (): Nitro group confers antimicrobial activity. The target compound’s chlorine substituents may similarly enhance bioactivity against resistant strains.

Biological Activity

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the morpholine ring and the dichloropyridazine moiety contributes to its chemical properties and biological interactions, making it a candidate for various therapeutic applications including anti-inflammatory and anticancer activities.

The compound is characterized by the following structural attributes:

- Morpholine Ring : This cyclic amine enhances solubility and bioavailability.

- Dichloropyridazine Moiety : The chlorine substituents can influence the compound's reactivity and interaction with biological targets.

The mechanism of action typically involves the binding of the compound to specific enzymes or receptors, leading to modulation of their activity. This interaction can inhibit enzymatic functions or alter receptor signaling pathways, which is crucial in therapeutic contexts.

Anticancer Activity

Research indicates that 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung cancer cells. The compound's activity is often assessed using two-dimensional (2D) and three-dimensional (3D) assays, revealing differing potencies based on the assay format.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results indicate that while the compound shows significant activity in a controlled environment (2D), its efficacy may be reduced in more complex biological systems (3D).

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). Inhibitors of MAO are of interest due to their role in neurotransmitter metabolism, which can affect mood and neurological conditions.

Table 2: MAO Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| TR16 | 0.17 |

| TR2 | 0.27 |

These findings suggest that modifications to the structure can enhance or reduce inhibitory potency, highlighting the importance of structure-activity relationships in drug development.

Case Studies

- Antitumor Activity : A study focused on the synthesis of related compounds demonstrated that derivatives of morpholine exhibited significant antitumor activity across multiple cancer cell lines with varying degrees of toxicity towards normal cells . This raises considerations for further optimization to enhance selectivity for cancer cells over normal cells.

- Biochemical Assays : The compound has been utilized in biochemical assays aimed at understanding enzyme interactions and inhibition mechanisms, providing insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.